H-89 dihydrochloride hydrate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H24BrCl2N3O3S |
|---|---|
Molecular Weight |
537.3 g/mol |
IUPAC Name |
N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide;hydrate;dihydrochloride |
InChI |
InChI=1S/C20H20BrN3O2S.2ClH.H2O/c21-18-8-6-16(7-9-18)3-2-11-22-13-14-24-27(25,26)20-5-1-4-17-15-23-12-10-19(17)20;;;/h1-10,12,15,22,24H,11,13-14H2;2*1H;1H2/b3-2+;;; |
InChI Key |
GKFFJFGBWAGAFD-HZBIHQSRSA-N |
Isomeric SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNC/C=C/C3=CC=C(C=C3)Br.O.Cl.Cl |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br.O.Cl.Cl |
Synonyms |
H-89 dihydrochloride hydrate protein kinase A inhibitor H89 |
Origin of Product |
United States |
Significance in Protein Kinase Research
H-89 dihydrochloride (B599025) hydrate (B1144303) has become an indispensable tool for investigating the physiological and pathophysiological functions of protein kinases, particularly PKA. cellsignal.comsigmaaldrich.com By selectively inhibiting PKA, researchers can dissect its involvement in various cellular events, including gene expression, metabolism, and cell proliferation. cellsignal.comnih.gov
While primarily known as a PKA inhibitor, H-89 also exhibits inhibitory effects on other kinases, albeit at different concentrations. wikipedia.org This broader specificity necessitates careful experimental design and interpretation of results. The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of H-89 for various kinases are crucial parameters for its application in research.
| Kinase | IC50 (nM) | Ki (nM) |
| Protein Kinase A (PKA) | 48 - 135 | 48 |
| S6K1 | 80 | |
| MSK1 | 120 | |
| ROCKII | 270 | |
| Protein Kinase Bα (PKBα) | 2600 | |
| MAPKAP-K1b | 2800 | |
| CaM Kinase II | 29700 | |
| Casein Kinase I | 38300 | |
| Myosin Light Chain Kinase | 28300 | |
| Protein Kinase C | 31700 |
This table presents the inhibitory concentrations of H-89 dihydrochloride hydrate against a range of protein kinases, highlighting its potent effect on PKA. wikipedia.orgmerckmillipore.com
Detailed research findings have demonstrated the utility of H-89 in various experimental contexts. For instance, it has been used to show the role of PKA in forskolin-induced neurite outgrowth in PC12D pheochromocytoma cells. bio-gems.com Furthermore, studies have utilized H-89 to investigate the involvement of PKA in morphine withdrawal symptoms in animal models. wikipedia.orgbio-gems.com
Historical Development and Derivation from Isoquinoline Sulfonamides
The development of H-89 is rooted in the exploration of isoquinoline sulfonamides as a class of protein kinase inhibitors. bio-gems.comnih.gov The parent compound, H-8, was one of the earlier isoquinoline sulfonamides identified as a protein kinase inhibitor. wikipedia.org Subsequent research focused on modifying the structure of H-8 to enhance its potency and selectivity for PKA.
This led to the synthesis of H-89, which is chemically known as N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide dihydrochloride (B599025) hydrate (B1144303). bio-gems.comnih.gov H-89 proved to be significantly more potent in inhibiting PKA compared to H-8, while exhibiting reduced potency against other kinases like protein kinase G. wikipedia.org The isoquinoline sulfonamide core is a key structural feature responsible for the inhibitory activity of this class of compounds.
The systematic modification of the isoquinoline sulfonamide scaffold has been a fruitful strategy in the development of a range of protein kinase inhibitors with varying selectivity profiles, underscoring the importance of this chemical class in drug discovery and biochemical research.
Impact on Cellular Signaling Pathways and Biological Processes
Modulation of Intracellular Calcium Dynamics
H-89 has been shown to modulate intracellular calcium ([Ca2+]i) dynamics in various cell types. In buffalo spermatozoa, H-89 was found to reduce intracellular calcium concentration in a dose-dependent manner, which was associated with a reduction in capacitation-like changes during cryopreservation. researchgate.netnih.gov
In other cell systems, the effects of H-89 on calcium signaling are more complex. For instance, in guinea-pig nasal gland acinar cells, H-89 did not affect the inhibitory action of xanthine (B1682287) derivatives on acetylcholine-induced increases in [Ca2+]i, suggesting that the PKA pathway is not involved in this particular response. ersnet.org In cardiac myocytes, H-89 by itself did not decrease the basal L-type calcium current but did alter the voltage dependence of the channel. physiology.org
Recent studies have also implicated H-89 in the regulation of Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel that allows Ca2+ influx. nih.gov It is suggested that H-89 can inhibit the phosphorylation of TRPV1, thereby affecting its activity. nih.gov
Impact on Sarcoplasmic Reticulum Ca2+ Uptake
The sarcoplasmic reticulum (SR) is a critical organelle for calcium storage and release in muscle cells. H-89 has been shown to influence SR Ca2+ handling. In skinned skeletal muscle fibers, higher concentrations of H-89 inhibited the net Ca2+ uptake by the SR. nih.gov
In the context of heart failure, where abnormal SR Ca2+ leak is a known issue, the role of H-89 has been investigated to differentiate the contributions of PKA and Ca2+/calmodulin-dependent protein kinase II (CaMKII) in regulating the ryanodine (B192298) receptor (RyR2), the primary SR Ca2+ release channel. ahajournals.org While CaMKII inhibition was found to reduce the SR Ca2+ leak rate, PKA inhibition with H-89 did not have the same effect, suggesting that CaMKII, rather than PKA, is a key modulator of diastolic SR Ca2+ leak in heart failure. ahajournals.org However, it has also been reported that depletion of Ca2+ from the SR can trigger the phosphorylation of phospholamban, a key regulator of the SR Ca2+-ATPase (SERCA) pump, to stimulate store refilling. pnas.org
Applications in Diverse Biological Systems and Experimental Models
Cardiovascular System Research
The compound has proven instrumental in studies related to heart function and the physiology of smooth muscle cells.
H-89 dihydrochloride (B599025) hydrate (B1144303) has been utilized in numerous studies to probe the signaling pathways that regulate cardiac function. Research on isolated perfused rat hearts has shown that H-89 can improve post-ischemic function and reduce infarct size when administered before global ischemia-reperfusion. nih.gov This suggests a potential cardioprotective role for the compound. nih.gov
In studies involving neonatal rat ventricular cardiomyocytes (NRVMs), H-89 was used to investigate the involvement of PKA in cellular secretion processes. For instance, it was observed that while hydrogen peroxide (H₂O₂) induced the secretion of the protein MG53, pretreatment with H-89 did not affect this process, indicating that PKA is not involved in H₂O₂-induced MG53 secretion. ahajournals.org
Furthermore, research on human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) has demonstrated that H-89 can counteract the effects of isoprenaline, a β-adrenergic receptor agonist. nih.gov Isoprenaline was found to prolong the action potential duration, reduce the transient outward potassium current (Ito), and increase the late sodium current (late INa). nih.gov Pre-treatment with H-89 abolished these effects, suggesting that the PKA pathway is central to the arrhythmogenic effects of high concentrations of isoprenaline. nih.gov
Table 1: Effects of H-89 on Cardiac Myocytes
| Experimental Model | Treatment | Observed Effect on Myocytes | Reference |
|---|---|---|---|
| Isolated Perfused Rat Hearts | H-89 before ischemia-reperfusion | Improved post-ischemic function, reduced infarct size | nih.gov |
| Neonatal Rat Ventricular Cardiomyocytes (NRVMs) | H-89 + H₂O₂ | No effect on H₂O₂-induced MG53 secretion | ahajournals.org |
| Human-induced Pluripotent Stem Cell-derived Cardiomyocytes (hiPSC-CMs) | H-89 + Isoprenaline | Abolished isoprenaline-induced action potential prolongation, reduction in Ito, and increase in late INa | nih.gov |
H-89 has been employed to understand the signaling cascades in various types of smooth muscle cells. In human airway smooth muscle (ASM) cells, H-89 was used to confirm the role of PKA in the signaling pathway initiated by the inhibition of diacylglycerol kinase (DGK). nih.gov The DGK inhibitor increased the phosphorylation of PKA substrates like VASP, CREB, and Hsp20, an effect that was attenuated by H-89. nih.gov This indicates that DGK inhibition leads to PKA activation in these cells. nih.gov
In the context of vascular smooth muscle, studies on rabbit duodenum have shown that H-89 antagonized the reduction in the amplitude of spontaneous contractions caused by quercetin, suggesting the involvement of PKA in quercetin's relaxant effect. isciii.es Similarly, in penile corpus cavernosum smooth muscle (PCCSM) tissue, H-89 was found to significantly decrease the relaxation induced by extracts of Rubus occidentalis and its active component, ellagic acid, as well as by extracts of Schisandra chinensis and its lignan, gomisin A. mdpi.comkoreamed.org This points to the involvement of the PKA pathway in the relaxation of this tissue. mdpi.comkoreamed.org
Neurobiology and Neuronal Signaling
The compound is a valuable tool in neurobiological research for dissecting signaling pathways in neuronal tissues, pain processing, and hypothalamic regulation.
H-89 has been widely used to study the role of PKA in neuronal processes. researchgate.net For example, in PC12D pheochromocytoma cells, H-89 was shown to inhibit forskolin-induced neurite outgrowth and protein phosphorylation, demonstrating its effectiveness in blocking the PKA pathway in a neuronal cell model. chemdad.combio-gems.com
Studies on adipose tissue-derived mesenchymal stem cells (ADSCs) have indicated that L-carnitine can promote neurogenesis. nih.gov Treatment with H-89 significantly inhibited the promotion of neurogenic markers induced by L-carnitine, suggesting that the PKA signaling pathway is involved in this process of neuronal differentiation. nih.gov
H-89 has been instrumental in understanding the role of PKA in pain signaling. Research has shown that H-89 exhibits antinociceptive activity. tocris.com In studies of chronic inflammatory pain, the PKA inhibitor H-89 was found to dose-dependently inhibit the reinstatement of mechanical hyperalgesia, indicating that PKA activation contributes to this state of pain sensitization. nih.gov This highlights the contribution of PKA to the maintenance of chronic pain states. nih.gov
H-89 has been used in studies investigating the role of the hypothalamus in regulating physiological processes like the stress response and body temperature. In female mice, H-89 was used to show that PKA activation is required for the inhibitory effect of estrogen on the M-current in corticotropin-releasing hormone (CRH) neurons in the paraventricular nucleus of the hypothalamus. oup.comoup.com This suggests a role for PKA in the rapid regulation of the HPA axis by estrogen. oup.com
In the context of thermoregulation, H-89 was used to investigate the role of PKA in fever. In rats with lipopolysaccharide (LPS)-induced fever, injection of H-89 into the brain ventricles led to a further increase in body temperature. nih.govspandidos-publications.com This effect was associated with an inhibition of the phosphorylation of the transient receptor potential vanilloid 1 (TRPV1) channel, suggesting that PKA-mediated phosphorylation of TRPV1 is involved in temperature reduction during fever. nih.govspandidos-publications.com
Table 2: Applications of H-89 in Neurobiology and Hypothalamic Regulation
| Research Area | Experimental Model | Key Finding with H-89 | Reference |
|---|---|---|---|
| Neuronal Differentiation | Adipose tissue-derived mesenchymal stem cells (ADSCs) | Inhibited L-carnitine-induced promotion of neurogenic markers | nih.gov |
| Nociceptive Processing | Mice with chronic inflammatory pain | Inhibited the reinstatement of mechanical hyperalgesia | nih.gov |
| Hypothalamic Signaling | Corticotropin-releasing hormone (CRH) neurons in female mice | Blocked the inhibitory effect of estrogen on the M-current | oup.comoup.com |
| Body Temperature Regulation | Rats with LPS-induced fever | Increased body temperature by inhibiting TRPV1 phosphorylation | nih.gov |
Musculoskeletal and Connective Tissue Biology
The PKA signaling pathway, and by extension its inhibitor H-89, has been instrumental in elucidating the mechanisms of bone formation and function.
Analysis of Osteoblast Function and Signaling
H-89 has been widely used to investigate the function of osteoblasts, the cells responsible for bone formation. researchgate.net Studies have shown that H-89 can inhibit the osteogenic differentiation of various cell types, highlighting the critical role of PKA in this process.
For instance, in adipose tissue-derived mesenchymal stem cells (ADSCs), H-89 was found to decrease alkaline phosphatase (ALP) activity, a key marker of osteogenic differentiation, in a dose-dependent manner. nih.gov This inhibition suggests that the PKA pathway is crucial for the commitment of these stem cells to the osteoblastic lineage. nih.gov Similarly, in MC3T3-E1 osteoblastic cells, H-89 was shown to block the stimulatory effects of certain compounds on osteoblast differentiation by interfering with the PKA-dependent activation of the BMP-2/RUNX2 pathway. nih.gov
Furthermore, research has demonstrated that H-89 can counteract the effects of agents that increase intracellular cyclic AMP (cAMP) levels, a primary activator of PKA. In human mesenchymal stem cells (hMSCs), H-89 reversed the db-cAMP-induced expression of ALP. pnas.org This finding underscores the direct link between PKA activity and the expression of osteogenic markers. pnas.org The table below summarizes key findings from studies using H-89 to analyze osteoblast function.
Table 1: Effects of H-89 on Osteoblast Function and Signaling
| Cell Type | Experimental Context | Key Findings with H-89 | Reference |
|---|---|---|---|
| Adipose Tissue-Derived Mesenchymal Stem Cells (ADSCs) | Osteogenic differentiation induced by ZnSO4 and electromagnetic field | Decreased ALP activity in a dose-dependent manner. nih.gov | nih.gov |
| MC3T3-E1 Osteoblastic Cells | Linarin-induced osteogenic differentiation | Partially blocked the LIN-induced increase in BMP-2, p-SMAD1/5, and RUNX2 protein accumulation. nih.gov | nih.gov |
| Human Mesenchymal Stem Cells (hMSCs) | db-cAMP-induced osteogenic differentiation | Reduced PKA-induced ALP expression to basal levels. pnas.org | pnas.org |
| Primary Calvarial Osteoblasts (pOBs) | General inhibition of PKA | Used for inhibition of PKA. sigmaaldrich.com | sigmaaldrich.com |
Epithelial and Endothelial Cell Research
H-89 has also proven to be a valuable tool in understanding the signaling pathways that govern the function of epithelial and endothelial cells, which form the lining of various organs and blood vessels, respectively.
Studies in Fetal Rat Alveolar Type II Epithelium
In the developing lung, fetal rat alveolar type II epithelial cells are crucial for surfactant production. Research using H-89 has provided insights into the regulation of this process. One study found that H-89 stimulated Na+ absorption in these cells by increasing the open probability and number of epithelial Na+ channels (ENaC). researchgate.net Interestingly, this effect was found to be independent of PKA inhibition and was instead attributed to the structure of the H-89 molecule itself. researchgate.net
Another study investigating the effects of mechanical strain on fetal type II cell differentiation found that H-89 significantly decreased strain-induced phosphorylation of the cAMP response element binding protein (CREB), a downstream target of PKA. nih.govphysiology.org This suggests that the PKA pathway is involved in the mechanotransduction that drives fetal lung development. nih.gov
Investigations in Human Umbilical Vein Endothelial Cells (HUVECs)
HUVECs are a widely used model system for studying endothelial cell biology, including processes like angiogenesis (the formation of new blood vessels). cellapplications.comreprocell.commdpi.com H-89 has been instrumental in dissecting the role of PKA in endothelial cell migration and signaling.
For example, in a study investigating the effects of a compound called norisoboldine (B1591120) on VEGF-induced endothelial cell migration, H-89 was shown to have the strongest inhibitory effect compared to inhibitors of other signaling pathways. plos.org This indicates a key role for PKA in this process. plos.org Furthermore, research on the cross-talk between PKA and Akt, another important signaling kinase, revealed that H-89 could abrogate the protective effects of ischemic preconditioning against apoptosis in endothelial cells. ahajournals.org This highlights the complex interplay of signaling pathways in endothelial cell survival. ahajournals.org The table below summarizes research findings in HUVECs using H-89.
Table 2: Investigational Use of H-89 in HUVECs
| Research Focus | Key Findings with H-89 | Reference |
|---|---|---|
| VEGF-induced endothelial cell migration | Significantly inhibited migration and sprouting. plos.org | plos.org |
| Ischemic preconditioning and apoptosis | Abrogated late PC-induced cell protection. ahajournals.org | ahajournals.org |
| Regulation of NF-κB activation | Abolished the inhibitory effect of MPTAG on Akt and NF-κB activation. plos.orgnih.gov | plos.orgnih.gov |
| General PKA inhibition | Used for inhibition of PKA. sigmaaldrich.com | sigmaaldrich.com |
Research in Mammary Epithelial Cell Migration
The migration of mammary epithelial cells is a critical process in both normal development and the progression of breast cancer. Studies using H-89 have shed light on the role of PKA in regulating this migration.
In breast cancer cell lines, H-89 has been shown to block the serum deprivation-dependent stimulation of the Na+/H+ exchanger 1 (NHE1), an important regulator of cell migration. molbiolcell.org Furthermore, H-89 was found to reverse the inhibition of RhoA activity caused by serum starvation, indicating that PKA-mediated phosphorylation plays a role in controlling the localization and activity of this key signaling protein. molbiolcell.org In another study, H-89 blocked the forskolin-induced increase in cell migration and the expression of migration markers in breast cancer cells expressing the membrane androgen receptor ZIP9. nih.gov These findings collectively point to a significant role for the PKA pathway in the complex process of mammary epithelial cell migration.
Reproductive Biology Research
H-89 has been utilized in various studies to understand the intricate processes of reproductive biology, including oocyte maturation and sperm function.
In the context of oocyte maturation, H-89 has been shown to influence the resumption of meiosis. In bovine oocytes, H-89 was able to maintain a higher percentage of oocytes in the germinal vesicle (GV) stage, indicating an inhibition of meiotic resumption. oup.com Similarly, in equine oocytes, H-89 blocked the stimulatory effect of equine growth hormone on in vitro maturation. cambridge.org Studies in fish oocytes have also demonstrated that H-89 can induce germinal vesicle breakdown (GVBD), a key step in oocyte maturation, suggesting a species-specific role for PKA in this process. frontiersin.orgresearchgate.net
In sperm physiology, H-89 has been used to investigate the process of capacitation, a series of changes that sperm must undergo to be able to fertilize an egg. In buffalo sperm, H-89 was found to reduce capacitation-like changes during cryopreservation by inhibiting cholesterol efflux and calcium influx. nih.govresearchgate.net It also inhibited the ouabain-induced tyrosine phosphorylation in bovine sperm, a key event in capacitation. animal-reproduction.orgresearchgate.net These findings highlight the crucial role of PKA in regulating sperm function and fertility.
Inhibition of PKA in Leydig Cells
H-89 dihydrochloride hydrate is recognized and utilized in research as an inhibitor of protein kinase A (PKA) in various cell types, including Leydig cells. scientificlabs.iesigmaaldrich.comchemdad.com Its application in this context is fundamental to studies investigating the signaling pathways that regulate the function of these testosterone-producing cells. By selectively blocking the activity of PKA, researchers can elucidate the specific roles of the cyclic AMP (cAMP)/PKA pathway in Leydig cell physiology.
Effects on Rat Granulosa Cell Line (LH-15 cells)
In studies involving the rat granulosa cell line LH-15, this compound has been instrumental in dissecting the signaling cascades initiated by human chorionic gonadotropin (hCG). scientificlabs.iesigmaaldrich.comchemdad.com Research has shown that hCG can downregulate the expression of Pigment Epithelium-Derived Factor (PEDF). bioscientifica.com To determine the involvement of the PKA pathway in this process, LH-15 cells were treated with H-89. The results demonstrated that the inhibition of PKA by H-89 completely nullified the ability of hCG to decrease PEDF expression at both the mRNA and protein levels. bioscientifica.com This finding strongly implies that PKA is a critical participant in the hCG-mediated downregulation of PEDF in these cells. bioscientifica.com
| Cell Line | Treatment | Effect on PEDF Expression | Implication |
| LH-15 | hCG | Downregulation | hCG regulates PEDF. |
| LH-15 | hCG + H-89 | No change | PKA pathway is essential for hCG-mediated PEDF downregulation. bioscientifica.com |
Modulation of Sperm Capacitation Processes
This compound has been used to investigate its influence on sperm capacitation, the series of physiological changes spermatozoa must undergo to be able to fertilize an egg.
Cryopreservation and Capacitation-Like Changes : Cryopreservation can prematurely trigger capacitation-like events in buffalo spermatozoa. nih.gov A study hypothesized that inhibiting PKA with H-89 could reduce these changes. The findings showed that H-89 not only inhibits the tyrosine phosphorylation characteristic of capacitation but also reduces cholesterol efflux and calcium influx. nih.gov This ultimately leads to a decrease in premature capacitation-like changes during the cryopreservation process. nih.gov
Acrosomal Exocytosis : In human sperm, inhibiting PKA with H-89 was found to induce acrosomal exocytosis, a crucial step for fertilization. nih.gov This effect was mediated by cAMP, as it was significantly reduced when adenylyl cyclase (AC), the enzyme that produces cAMP, was inhibited. nih.gov Interestingly, treating cells with H-89 led to a 50% increase in intracellular cAMP levels, suggesting a complex feedback mechanism where PKA inhibition enhances cAMP concentration, which in turn triggers acrosomal exocytosis through an EPAC-dependent pathway. nih.gov
Intracellular pH Regulation : Capacitation involves an increase in intracellular pH (alkalization). biologists.com Research on human sperm revealed that this pH change is compartmentalized. While H-89 did not affect alkalization in the sperm head, it significantly diminished the pH increase in the principal piece of the flagellum. biologists.com This suggests that PKA activity is crucial for regulating pH specifically in the sperm tail during capacitation. biologists.com
| Sperm Parameter | Organism | Effect of H-89 | Research Finding |
| Capacitation-like changes (Cryopreservation) | Buffalo | Reduction | Reduces cholesterol efflux, calcium influx, and tyrosine phosphorylation. nih.gov |
| Acrosomal Exocytosis | Human | Induction | Induces exocytosis via a cAMP/EPAC-dependent mechanism. nih.gov |
| Intracellular pH (Alkalization) | Human | Impairment in Principal Piece | Diminishes the increase in pH specifically in the sperm's principal piece. biologists.com |
Hematology and Blood Cell Mechanobiology
Proteomic Analysis of Red Blood Cell Responses
The role of the cAMP-PKA pathway in the mechanical responses of red blood cells (RBCs) has been explored using this compound in proteomic studies. nih.gov When used as a selective PKA inhibitor, H-89 was found to significantly improve RBC deformability before the cells were exposed to shear stress. nih.gov However, following shear stress exposure, the deformability of RBCs treated with H-89 was substantially impaired. nih.gov
Proteomic analysis of phosphorylation changes revealed that inhibiting PKA with H-89 led to an increase in tyrosine phosphorylation of membrane proteins. nih.gov Conversely, it did not cause a significant change in the serine phosphorylation of these proteins compared to sheared controls. nih.gov These results indicate that the PKA pathway plays a complex regulatory role in RBC deformability and that its inhibition alters phosphorylation patterns, particularly of tyrosine residues on membrane proteins, in response to mechanical stress. nih.gov
Parasitology Research
Inhibition of Choline (B1196258) Kinase in Entamoeba histolytica Infection Studies
In the search for new treatments for amoebiasis, caused by the parasite Entamoeba histolytica, the enzyme choline kinase (EhCK) has been identified as a potential drug target. msptm.orgnih.gov this compound, primarily known as a PKA inhibitor, was tested for its effects on this enzyme. The study found that H-89 is an effective inhibitor of EhCK, with a reported IC50 value of 100.60 µM ± 17.41 µM. msptm.org Notably, H-89 was more potent against the parasite's choline kinase (EhCK) than against the human equivalent, hCKα2. msptm.orgnih.gov Furthermore, experiments on the parasite's life cycle showed that H-89 was one of the few inhibitors tested that could penetrate the parasite and induce cell death in E. histolytica trophozoites after a 48-hour incubation period. msptm.orgnih.gov This suggests that targeting EhCK with inhibitors like H-89 could be a viable strategy for disrupting the parasite's growth by interfering with its phospholipid synthesis pathway. nih.gov
| Enzyme/Organism | Inhibitor | IC50 Value | Finding |
| Choline Kinase (Entamoeba histolytica) | This compound | 100.60 µM ± 17.41 µM | H-89 effectively inhibits the parasite's enzyme and induces cell death. msptm.orgnih.gov |
Retinal Pigment Epithelium Research
The compound this compound has been utilized in research focused on the retinal pigment epithelium (RPE), a cell layer essential for maintaining the function of photoreceptors in the eye. Studies have investigated its effects on various cellular processes within the RPE, including those relevant to pathological conditions.
Attenuation of Experimental Proliferative Vitreoretinopathy
Proliferative vitreoretinopathy (PVR) is a significant complication that can arise following retinal detachment, and is characterized by the formation of fibrocellular membranes on the retina. mdpi.com The epithelial-to-mesenchymal transition (EMT) of RPE cells is a key process in the development of PVR. arvojournals.org Research has explored the potential of this compound to mitigate experimental PVR.
In both in vivo and in vitro models of PVR, H-89 has been shown to inhibit the EMT of RPE cells. arvojournals.org Studies using a rat model of PVR demonstrated that treatment with H-89 helped to preserve the structural integrity of the retina and prevent a decline in the b-wave amplitudes of electroretinograms, which are a measure of retinal function. nih.govarvojournals.org Specifically, at 3 weeks, the b-wave amplitudes in the control group, the PVR model group, and the H-89 treated PVR model group were 340.6 ± 107.0 µV, 69.5 ± 15.0 µV, and 204.1 ± 45.5 µV, respectively. arvojournals.org This indicates a protective effect of H-89 on visual function in the PVR model. arvojournals.org
Table 1: Effect of H-89 on Electroretinogram b-wave Amplitudes in a Rat Model of PVR
| Treatment Group | b-wave Amplitude (µV) at 3 weeks |
|---|---|
| PBS Control | 340.6 ± 107.0 |
| ARPE-19 + PRP (PVR model) | 69.5 ± 15.0 |
| ARPE-19 + PRP + H-89 | 204.1 ± 45.5 |
Data from a study on experimental proliferative vitreoretinopathy. arvojournals.org
In vitro experiments using human RPE cell lines (ARPE-19) have further elucidated the mechanisms of H-89's action. Transforming growth factor-beta (TGF-β) is known to induce EMT in RPE cells. nih.gov H-89 treatment was found to inhibit the migration and proliferation of RPE cells stimulated by TGF-β1. nih.gov It also attenuated the expression of genes associated with EMT. arvojournals.orgnih.gov
The protective effects of H-89 in the context of PVR are linked to its role as a protein kinase A (PKA) inhibitor. nih.govarvojournals.org The PKA signaling pathway is activated in human PVR membranes. nih.gov H-89 blocks the activation of PKA induced by TGF-β. nih.gov Interestingly, H-89 does not appear to affect the canonical Smad2/3 signaling pathway, which is also involved in TGF-β signaling. nih.gov Instead, its mechanism involves increasing the expression of the inhibitory Smad6. nih.govarvojournals.org
Table 2: Summary of H-89 Effects in Experimental PVR Models
| Model | Key Findings | Reference |
|---|---|---|
| In vivo (Rat model) | Protected against retinal structural changes. | nih.gov |
| Prevented decreases in electroretinogram b-wave amplitudes. | nih.govarvojournals.org | |
| Attenuated the formation of epiretinal membranes. | arvojournals.org | |
| In vitro (ARPE-19 cells) | Inhibited TGF-β-induced cell migration and proliferation. | nih.gov |
| Inhibited EMT-related gene alterations. | nih.gov | |
| Blocked TGF-β-induced PKA activation. | nih.gov | |
| Increased the expression of inhibitory Smad6. | nih.govarvojournals.org |
Methodological Considerations and Interpretive Challenges in H 89 Dihydrochloride Hydrate Research
Addressing Non-Specificity and Off-Target Effects
While H-89 is a powerful tool for studying PKA-mediated processes, a substantial body of evidence highlights its interaction with a range of other cellular targets. researchgate.netnih.gov This non-specificity necessitates the use of complementary approaches to validate findings and ensure that observed effects are correctly attributed to PKA inhibition.
Complementary Use with Other Protein Kinase A Inhibitors (e.g., KT5720, Rp-cAMPS)
To mitigate the issue of off-target effects, it is highly recommended to use H-89 in conjunction with other PKA inhibitors that have different mechanisms of action. researchgate.net Commonly used complementary inhibitors include KT5720 and Rp-cAMPS.
Rp-cAMPS and its derivatives are cAMP analogs that act on the regulatory subunits of PKA, preventing the dissociation of the holoenzyme and the release of the active catalytic subunits. nih.govbiolog.de This mechanism is fundamentally different from that of H-89 and KT5720. biolog.de Therefore, concordant results obtained using both an ATP-site inhibitor (like H-89) and a regulatory subunit-targeting inhibitor (like Rp-cAMPS) provide robust evidence for the involvement of the PKA pathway. researchgate.netasm.org
There are reported instances where Rp-cAMPS analogs inhibit PKA effects while H-89 fails to do so, highlighting the importance of this multi-inhibitor approach. biolog.de
Integration with Genetic Knockdown or Knockout Approaches (e.g., siRNA, CRISPR)
The most definitive way to confirm the role of PKA is to combine pharmacological inhibition with genetic approaches that specifically target the expression of PKA subunits.
siRNA (small interfering RNA) can be used to achieve transient knockdown of the genes encoding PKA catalytic or regulatory subunits. wikipedia.orgchildrenshospital.org This method reduces the amount of PKA protein in the cell, and if the biological effect previously observed with H-89 is diminished or absent after siRNA treatment, it strongly implicates PKA in that process. childrenshospital.orgfrontiersin.org
CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) technology allows for the permanent knockout of genes encoding PKA subunits. nih.govmdpi.com This creates a cell line or animal model completely lacking a specific PKA component, providing a clean background to test the effects of other signaling pathways without the confounding presence of PKA. frontiersin.orgnih.gov
By integrating these genetic tools, researchers can more confidently attribute experimental outcomes to the specific inhibition of PKA, thereby overcoming the interpretive challenges posed by the non-specificity of H-89.
Concentration Dependency and Dose-Response Considerations
The concentration of H-89 used in experiments is a critical factor that significantly influences its effects and the potential for off-target interactions. A thorough dose-response analysis is essential for interpreting experimental data accurately.
H-89 inhibits PKA with a reported IC₅₀ value of approximately 48 nM. medchemexpress.com However, its inhibitory activity extends to several other kinases, often at concentrations similar to or even lower than those used to inhibit PKA. researchgate.nettocris.com For example, H-89 has been shown to inhibit S6K1, MSK1, and ROCKII with IC₅₀ values of 80 nM, 120 nM, and 270 nM, respectively. tocris.com
The effects of H-89 can be highly concentration-dependent. For instance, in studies on rat cardiac muscle, H-89 at concentrations of 1-10 μmol/L inhibited ICa-L, INa, and Ito ion currents in a concentration-relative manner. researchgate.net In another study, low to medium concentrations of H-89 (5, 7, and 10 μM) in differentiated PC12 cells exposed to oxidative stress promoted neurite outgrowth, whereas higher concentrations (15 and 20 μM) led to increased cell death and inflammation. nih.gov This demonstrates a dual, contradictory effect based on the dose. nih.gov
It has been noted that concentrations of H-89 commonly used to inhibit PKA, such as 50 μM, can almost completely inhibit other processes, like certain retrograde transport reactions. molbiolcell.orgnih.gov Furthermore, at high concentrations (e.g., 100 μM), H-89 can completely abolish depolarization-induced force responses in skinned muscle fibers, an effect not seen at lower concentrations sufficient to inhibit PKA. nih.gov
Therefore, it is imperative to:
Establish a full dose-response curve for the biological effect of interest.
Use the lowest effective concentration of H-89 to minimize off-target effects.
Be aware that different cellular processes can exhibit varying sensitivities to H-89.
Implications for Interpretation of Experimental Data in Complex Biological Systems
The non-specificity and concentration-dependent effects of H-89 have profound implications for the interpretation of experimental data, particularly in complex biological systems where multiple signaling pathways are interconnected. scielo.br Attributing an observed effect solely to PKA inhibition without further validation can be misleading. researchgate.netresearchgate.net
The off-target effects of H-89 are numerous and include the inhibition of other kinases, ion channels, and even Ca²⁺-ATPase. researchgate.netnih.gov For example, H-89 has been shown to directly inhibit voltage-gated potassium channels in a PKA-independent manner. researchgate.net This highlights the risk of misinterpreting data if H-89 is used as the sole pharmacological tool.
Q & A
Q. What are the recommended storage and handling protocols for H-89 dihydrochloride hydrate to ensure stability?
H-89 should be stored at or below -20°C in powder form, protected from light and moisture. For long-term stability, dissolve in DMSO (10 mg/mL) and aliquot to avoid repeated freeze-thaw cycles . Pre-warming aliquots to room temperature before use minimizes precipitation in cellular assays.
Q. How should H-89 be solubilized for in vitro experiments, and what solvent controls are necessary?
H-89 is soluble in DMSO (≥10 mg/mL) but insoluble in water or ethanol. Prepare stock solutions in sterile DMSO and dilute in culture media to final concentrations (e.g., 10–30 μM). Maintain DMSO concentrations ≤0.1% (v/v) to avoid solvent-induced cytotoxicity. Include vehicle controls (DMSO-only) in all experiments to account for solvent effects .
Q. What is the biochemical mechanism by which H-89 inhibits PKA activity?
H-89 acts as a competitive ATP-binding site inhibitor of PKA’s catalytic subunit, with a reported Ki of 48 nM. This inhibition blocks phosphorylation of downstream substrates (e.g., CREB). Validation involves measuring reductions in forskolin-induced cAMP-dependent phosphorylation using radioactive ATP incorporation assays or phospho-specific antibodies .
Q. What working concentrations of H-89 are effective for PKA inhibition across different cell types?
Typical concentrations range from 10–30 μM in neuronal cells (e.g., PC12D) and 10–20 μM in non-neuronal models (e.g., adipocytes or mesenchymal stem cells). Dose-response curves should be generated for each model, as off-target kinase inhibition (e.g., ROCK-II, IC50 = 270 nM) may occur at higher doses .
Advanced Research Questions
Q. How can researchers control for off-target effects of H-89 in PKA signaling studies?
H-89 inhibits multiple kinases (e.g., MSK1, S6K1) at higher concentrations. To validate specificity:
Q. What experimental designs address contradictions in H-89’s role in autophagy regulation?
H-89 may indirectly modulate autophagy via cross-talk between PKA and mTOR pathways. To clarify its role:
Q. How should H-89 be administered in vivo to assess blood-brain barrier (BBB) penetration and tissue-specific bioavailability?
In murine models, intracerebroventricular (ICV) injection (e.g., 103 μM in 5 μL) ensures direct CNS delivery. For systemic administration, measure brain tissue concentrations via LC-MS/MS and compare plasma pharmacokinetics. Note that poor BBB penetration may necessitate localized delivery .
Q. What methodologies resolve discrepancies in H-89’s effects when combined with cAMP activators like forskolin?
Forskolin elevates cAMP, while H-89 blocks PKA. To reconcile conflicting outcomes:
Q. How does H-89’s inhibition of PKA intersect with Wnt/β-catenin or MAPK pathways in osteogenic differentiation?
In mesenchymal stem cells, H-89 (10 μM) suppresses PKA-driven ALP and Runx2 expression, which can be rescued by Wnt/β-catenin activators (e.g., LiCl). Co-treatment with MAPK inhibitors (e.g., PD98059) reveals pathway crosstalk. Use phospho-ERK1/2 and β-catenin nuclear localization assays to map interactions .
Q. What strategies mitigate solvent interference (e.g., DMSO) in long-term H-89 treatments?
For chronic exposure (≥24 hours):
- Use low DMSO stock concentrations (e.g., 20 mM) and dilute 1:2000 in media.
- Include solvent-matched controls and cytotoxicity assays (LDH release).
- Consider alternative solvents (e.g., cyclodextrin complexes) for sensitive primary cells .
Key Considerations for Data Interpretation
- Dose Dependency : H-89’s selectivity diminishes above 20 μM; validate target engagement with phospho-PKA substrate assays .
- Temporal Effects : Acute vs. chronic inhibition may yield opposing outcomes (e.g., lipolysis vs. adipogenesis) .
- Cell-Type Specificity : Neuronal cells exhibit higher sensitivity due to PKA’s role in synaptic plasticity; adjust concentrations accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
